molecular formula C9H10O3 B1612831 4-Hydroxy-2,3-dimethylbenzoic acid CAS No. 6021-31-4

4-Hydroxy-2,3-dimethylbenzoic acid

Cat. No.: B1612831
CAS No.: 6021-31-4
M. Wt: 166.17 g/mol
InChI Key: NGBXMLOGRLGZII-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-hydroxybenzoic acid, interact with enzymes like p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of aromatic compounds .

Mode of Action

Based on its structural similarity to 4-hydroxybenzoic acid, it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target enzymes, thereby influencing the biochemical reactions they catalyze .

Biochemical Pathways

It is plausible that, like 4-hydroxybenzoic acid, it could be involved in the ubiquinone biosynthesis metabolic pathway . This pathway is essential for the production of ubiquinone, a vital component of the electron transport chain in mitochondria .

Pharmacokinetics

Based on its structural similarity to 4-hydroxybenzoic acid, it can be hypothesized that it might have similar pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

It is known that similar compounds, such as 4-hydroxybenzoic acid, can influence the activity of certain enzymes, potentially affecting various biochemical reactions and cellular processes .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-2,3-dimethylbenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, changes in pH can affect the ionization state of the compound, potentially influencing its interaction with its targets . Similarly, temperature can affect the compound’s stability and its rate of reaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2,3-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the hydroxylation reaction. Additionally, continuous flow reactors are utilized to optimize reaction conditions and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 2,3-dimethylbenzoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 4-keto-2,3-dimethylbenzoic acid or 4-carboxy-2,3-dimethylbenzoic acid.

    Reduction: Formation of 2,3-dimethylbenzoic acid.

    Substitution: Formation of halogenated or alkylated derivatives of this compound.

Scientific Research Applications

4-Hydroxy-2,3-dimethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the two methyl groups present in 4-Hydroxy-2,3-dimethylbenzoic acid.

    2,3-Dimethylbenzoic acid: Lacks the hydroxyl group.

    4-Methylbenzoic acid: Contains only one methyl group and lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBXMLOGRLGZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604371
Record name 4-Hydroxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6021-31-4
Record name 4-Hydroxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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